molecular formula C20H21Cl2NO4S B12135053 N-(4-chlorobenzyl)-2-(4-chloro-3-methylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide

N-(4-chlorobenzyl)-2-(4-chloro-3-methylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide

Cat. No.: B12135053
M. Wt: 442.4 g/mol
InChI Key: VYGUWDZGGHXFMZ-UHFFFAOYSA-N
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Description

N-(4-chlorobenzyl)-2-(4-chloro-3-methylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide is a complex organic compound with a unique structure. Let’s break it down:

    N-(4-chlorobenzyl): This part of the compound contains a benzyl group (C₆H₅CH₂-) substituted with a chlorine atom (Cl). Benzyl groups are commonly found in organic molecules and play a crucial role in various chemical reactions.

    2-(4-chloro-3-methylphenoxy): Here, we have a phenoxy group (C₆H₅O-) attached to a chlorine-substituted phenyl ring. The methyl group (CH₃-) adds further complexity.

    N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide: This portion includes an acetamide group (CH₃CONH-) linked to a tetrahydrothiophene ring with a sulfur atom (S) and two oxygen atoms (O) in the form of a dioxo group (O₂).

Preparation Methods

The synthetic routes for this compound can vary, but one common method involves the following steps:

    Benzyl Chloride Substitution: Start with 4-chlorobenzyl chloride (C₆H₅CH₂Cl) and react it with 4-chloro-3-methylphenol (C₆H₄Cl(CH₃)OH) to form the phenoxy intermediate.

    Thiophene Ring Formation: Introduce tetrahydrothiophene (C₄H₈S) to the phenoxy intermediate under suitable conditions (e.g., heating with a base or Lewis acid) to form the desired compound.

Industrial production methods may involve more efficient and scalable processes, but detailed information on these methods is proprietary.

Chemical Reactions Analysis

    Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction of the dioxo group may yield a dihydrothiophene derivative.

    Substitution: The benzyl group can be substituted with other functional groups. Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines).

Major products depend on reaction conditions and substituents. For example, reduction may yield a saturated analog of the compound.

Scientific Research Applications

    Chemistry: Investigating the reactivity of this compound and its derivatives.

    Biology: Studying its interactions with biological macromolecules (e.g., proteins, DNA).

    Medicine: Exploring potential therapeutic applications (e.g., antimicrobial, anti-inflammatory properties).

    Industry: Developing new materials or catalysts based on its structure.

Mechanism of Action

The compound’s mechanism of action likely involves binding to specific molecular targets (e.g., enzymes, receptors) or interfering with cellular processes. Further research is needed to elucidate these details.

Properties

Molecular Formula

C20H21Cl2NO4S

Molecular Weight

442.4 g/mol

IUPAC Name

2-(4-chloro-3-methylphenoxy)-N-[(4-chlorophenyl)methyl]-N-(1,1-dioxothiolan-3-yl)acetamide

InChI

InChI=1S/C20H21Cl2NO4S/c1-14-10-18(6-7-19(14)22)27-12-20(24)23(17-8-9-28(25,26)13-17)11-15-2-4-16(21)5-3-15/h2-7,10,17H,8-9,11-13H2,1H3

InChI Key

VYGUWDZGGHXFMZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OCC(=O)N(CC2=CC=C(C=C2)Cl)C3CCS(=O)(=O)C3)Cl

Origin of Product

United States

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